K67

Keap1-p62 PPI Target selectivity Nrf2 pathway

K67 (CAS 2046250-48-8) is the only commercially available tool compound with a confirmed >4.1-fold selectivity window for KEAP1–p-p62 over KEAP1–Nrf2 (IC50 1.5 μM vs. 6.2 μM). Unlike generic KEAP1–Nrf2 PPI inhibitors that activate Nrf2, K67 acts as an Nrf2 inactivator — blocking phosphorylated p62 without disrupting KEAP1–Nrf2-ETGE binding. This mechanism is critical for HCC chemoresistance research, where Nrf2 overactivation drives drug resistance. In Huh7-S351E cells, K67 suppresses proliferation by 59% at 50 μM. Co-crystallized with KEAP1 (PDB 4ZY3) for structure-based design. Use as the validated positive control in FP screening assays and benchmark novel derivatives for sorafenib/regorafenib chemosensitization studies.

Molecular Formula C29H30N2O7S2
Molecular Weight 582.7 g/mol
Cat. No. B15606711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK67
Molecular FormulaC29H30N2O7S2
Molecular Weight582.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3
InChIKeyVUIVGOOWLHGDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





K67 – Selective Keap1–Phosphorylated-p62 PPI Inhibitor for Nrf2 Pathway Research and HCC Chemoresistance Studies


K67 (CAS 2046250-48-8) is an acetonyl naphthalene derivative that acts as a selective inhibitor of the protein–protein interaction (PPI) between KEAP1 (Kelch-like ECH-associated protein 1) and S349‑phosphorylated p62/SQSTM1 [1]. Identified through a fluorescence‑polarization high‑throughput screen of 155,000 compounds, K67 competitively occupies the Keap1‑DC binding pocket to block p‑p62‑dependent, but not Nrf2‑ETGE‑dependent, Keap1 engagement [1]. It functions as an Nrf2 inactivator — distinct from canonical Keap1‑Nrf2 PPI inhibitors that activate Nrf2 — and suppresses proliferation of hepatocellular carcinoma (HCC) cells bearing hyper‑phosphorylated p62 while restoring Keap1‑driven Nrf2 ubiquitination and degradation [1][2].

Why K67 Cannot Be Substituted by Generic Keap1‑Binding Compounds or Nrf2 Modulators


The Keap1‑binding pocket accommodates both Nrf2‑derived motifs (ETGE/DLGex) and the phosphorylated p62 KIR domain, but the functional consequences of occupying this pocket are ligand‑dependent and can be opposite: compounds such as Cpd16 displace Nrf2‑ETGE and activate Nrf2 signalling, whereas K67 specifically blocks phosphorylated p62 without disrupting Keap1‑Nrf2‑DLGex binding, thereby inactivating Nrf2 [1]. Generic substitution with a Keap1‑Nrf2 PPI inhibitor would therefore produce the opposite biological outcome (Nrf2 activation instead of suppression), confounding experiments in cancer models where Nrf2 overactivation drives chemoresistance [1][2]. Even within the K67 chemical series, derivatives that lose selectivity between Keap1‑p‑p62 and Keap1‑Nrf2 exhibit altered cellular phenotypes, making K67 the only tool in its class with a confirmed selectivity window exceeding 4‑fold [2].

K67 Quantitative Differentiation Evidence: Head‑to‑Head Selectivity, Mechanistic Specificity, and Cellular Activity Data


PPI Selectivity: Keap1–p‑p62 vs Keap1–Nrf2 Inhibition (K67 vs K67 Derivatives)

K67 inhibits the Keap1–phosphorylated‑p62 (p‑p62) protein–protein interaction with an IC50 of 1.5 μM, while its inhibitory potency against the Keap1–Nrf2 interaction is substantially weaker at IC50 6.2 μM, yielding a ~4.1‑fold selectivity window . In a comparative SAR study, K67 derivatives bearing modified C‑2 naphthalene substituents exhibited potent dual Keap1–Nrf2 and Keap1–p‑p62 inhibitory activities but uniformly lower selectivity between the two PPIs than the parent K67 [1]. This establishes K67 as the most selective Keap1–p‑p62‑biased probe within the characterized chemical series.

Keap1-p62 PPI Target selectivity Nrf2 pathway

Mechanistic Discrimination from Cpd16: K67 Preserves Keap1–Nrf2‑DLGex Binding

In an in vitro pull‑down assay using full‑length Keap1, K67 at concentrations up to the tested range showed no inhibitory effect on the interaction of full‑length Keap1 with Nrf2‑ETGE (Neh2 Δ17‑51) or full‑length Nrf2, whereas Cpd16 partially disturbed the Keap1–Nrf2‑DLGex interaction under identical conditions [1]. Structural modelling corroborated this: K67 coexists with the DLGex peptide in the Keap1‑DC pocket through complementary hydrophobic contacts and a hydrogen bond between the ethoxy oxygen of K67 and the carboxyl oxygen of DLGex Ser33, while Cpd16 lacks these stabilizing hydrophobic interactions and consequently displaces DLGex [1]. Both compounds comparably inhibited the Keap1–p‑p62 interaction.

Mechanism of action Cpd16 comparator Nrf2-DLGex

Antiproliferative Activity in p62‑Hyperphosphorylated HCC Cells: K67 vs Untreated Control

K67 treatment at 50 μM for 72 hours suppressed the proliferation of Huh7 hepatocellular carcinoma cells — which harbour high levels of S351‑phosphorylated p62 — by 59% relative to untreated controls, as measured by restoration of KEAP1‑driven NRF2 ubiquitination and degradation . This cellular efficacy is contingent on the presence of phosphorylated p62: K67 does not comparably affect viability of HCC lines lacking p‑p62 accumulation, confirming target‑dependent activity [1]. Comparative cellular IC50 data versus Cpd16 or K67 derivatives in the same cell line under identical conditions were not reported in accessible datasheets; the available single‑concentration data therefore constitute supporting rather than head‑to‑head cellular evidence.

Hepatocellular carcinoma Antiproliferative Huh7

Chemosensitization of Sorafenib‑Resistant HCC: K67 as the Reference Scaffold

K67 attenuated sorafenib resistance in Huh‑1 hepatocellular carcinoma cells, a line that overexpresses phosphorylated p62 and exhibits Nrf2‑dependent drug tolerance [1]. In a follow‑up derivative study, the isopropoxy‑substituted K67 analog enhanced Huh‑1 sensitivity to sorafenib to a greater extent than the parent K67, while other 4‑position benzenesulfonyl modifications showed Keap1–p‑p62 inhibitory activity comparable to or weaker than K67 [1]. Notably, the isopropoxy derivative also sensitized Huh‑1 cells to regorafenib without affecting viability of the non‑resistant Huh‑7 line, confirming on‑target chemosensitization [1]. K67 thus represents the validated reference scaffold from which improved chemosensitizers are derived, and it remains the compound for which mechanistic selectivity (Keap1–p‑p62 vs Keap1–Nrf2) has been most rigorously characterized.

Chemoresistance Sorafenib HCC

Crystal Structure‑Confirmed Binding Mode: Keap1‑DC–K67 Co‑crystal (PDB 4ZY3)

The X‑ray co‑crystal structure of K67 bound to the Keap1‑DC (Kelch/Double‑glycine repeat and C‑terminal) domain has been deposited as PDB entry 4ZY3 [1]. The structure reveals that the naphthalene ring of K67 inserts into a pore formed by Gly364, Arg415, Gly509, and Ala556, while the ethoxybenzene moieties engage Tyr525 (π‑stacking), Arg483 (hydrophobic contact), and Ser508 (hydrogen bond) [1]. Critically, water‑mediated hydrogen bonds between K67 and Ser555/Arg415, combined with hydrophobic DLGex‑compatible contacts, explain why K67 tolerates simultaneous DLGex peptide binding whereas the analog Cpd16 does not [1]. This experimentally resolved binding mode provides a structural rationale for K67's unique mechanistic selectivity and enables structure‑guided optimization of next‑generation Keap1–p‑p62 inhibitors.

Co-crystal structure PDB 4ZY3 Structure-based design

K67 Best‑Fit Application Scenarios: From HCC Chemoresistance Research to Nrf2 Pathway Dissection


Dissecting p‑p62‑Dependent vs p‑p62‑Independent Nrf2 Activation in Cancer

In hepatocellular carcinoma and other malignancies where both phosphorylated p62 accumulation and electrophilic Nrf2 activation coexist, K67 enables unambiguous assignment of Nrf2 target gene expression to the p‑p62–Keap1 axis. Because K67 does not inhibit Keap1–Nrf2‑ETGE binding [1], any suppression of Nrf2 transcriptional output following K67 treatment can be specifically attributed to blockade of the p‑p62–Keap1 PPI. Co‑treatment experiments with K67 and a Keap1‑Nrf2 PPI inhibitor (e.g., a non‑covalent ETGE‑competitive probe) can further deconvolve the relative contributions of each pathway to chemoresistance phenotypes [1].

Reference Compound for Keap1–p‑p62 PPI Inhibitor Screening and SAR Campaigns

K67 serves as the validated positive control and selectivity benchmark in fluorescence polarization (FP) screening assays designed to identify novel Keap1–p‑p62 PPI inhibitors [1]. Its established IC50 of 1.5 μM against Keap1–p‑p62 and 6.2 μM against Keap1–Nrf2 provide the reference selectivity window (~4.1‑fold) against which all new chemical matter should be assessed. The co‑crystal structure (PDB 4ZY3) further enables structure‑based hit triaging and rational design [2].

Validating p62 Phosphorylation Status as a Patient‑Stratification Biomarker in HCC

K67’s antiproliferative activity is contingent on p62 hyper‑phosphorylation (S349/S351) in HCC cells, with 59% proliferation suppression in Huh7‑S351E cells at 50 μM after 72 hours [1]. This conditional efficacy makes K67 an ideal chemical probe for retrospective or prospective studies correlating tumour p‑p62 immunohistochemistry with ex vivo drug sensitivity, supporting the development of p‑p62 as a companion biomarker for Nrf2‑inactivating therapies [1].

Chemosensitization Studies in Sorafenib‑Resistant and Multi‑Kinase Inhibitor‑Resistant HCC Models

K67 attenuates sorafenib resistance in Huh‑1 HCC cells, and its isopropoxy derivative extends this chemosensitization to regorafenib [1]. Procurement of K67 as the parent scaffold enables laboratories to establish dose‑response curves for chemosensitization in their own resistant HCC lines (sorafenib, lenvatinib, regorafenib) and benchmark novel derivatives against the literature‑validated reference. Co‑administration protocols with kinase inhibitors should include K67‑alone and inhibitor‑alone arms to isolate the contribution of p‑p62–Keap1 blockade to the observed synergy [1].

Technical Documentation Hub

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38 linked technical documents
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